(5-amino-1H-tetrazol-1-yl)acetic acid
Overview
Description
(5-amino-1H-tetrazol-1-yl)acetic acid is a chemical compound with the molecular formula C3H5N5O2. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
5-aminotetrazole, a related compound, has been noted for its basic properties, particularly its ability to bind to metal halides . This suggests that (5-amino-1H-tetrazol-1-yl)acetic acid may also interact with metal ions in the body, potentially influencing enzymatic reactions or protein structures.
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1H-tetrazol-1-yl)acetic acid typically involves the reaction of amines with triethyl orthoformate and sodium azide. This reaction is catalyzed by various agents such as Yb(OTf)3 or zinc salts. The reaction conditions often include mild temperatures and aqueous environments to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave-assisted synthesis and heterogeneous catalysts can enhance the efficiency and yield of the production process. These methods are designed to be cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-tetrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding oxidized products.
Reduction: Can be reduced under specific conditions to yield reduced derivatives.
Substitution: Participates in nucleophilic substitution reactions, especially at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include acid chlorides, anhydrides, and strong acids for oxidation and substitution reactions. Reducing agents such as hydrogen gas or metal hydrides are used for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while substitution reactions can produce various substituted tetrazole compounds .
Scientific Research Applications
(5-amino-1H-tetrazol-1-yl)acetic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-substituted 1H-tetrazoles: These compounds share the tetrazole ring structure and are used as bio-isosteric replacements for carboxylic acids.
Tetrazole derivatives: Various derivatives of tetrazole, such as 5-phenyl-tetrazole, exhibit similar chemical properties and reactivity.
Uniqueness
(5-amino-1H-tetrazol-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a biomimetic replacement for carboxylic acids and its high nitrogen content make it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(5-aminotetrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-3-5-6-7-8(3)1-2(9)10/h1H2,(H,9,10)(H2,4,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQDUSMMXXCYAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N1C(=NN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70340748 | |
Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21743-62-4 | |
Record name | (5-amino-1H-tetrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70340748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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